2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide
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Overview
Description
2-methyl-N’-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines a quinoline ring with a hydrazide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide typically involves the condensation of 2-methyl-4-quinolinecarbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
2-methyl-N’-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Methylphenidate: A stimulant with a different mechanism of action but some structural similarities.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups
Uniqueness
2-methyl-N’-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide is unique due to its combination of a quinoline ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-phenylethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-13-12-17(16-10-6-7-11-18(16)20-13)19(23)22-21-14(2)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
RPIWOHCOUJHOJZ-KGENOOAVSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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